molecular formula C19H19N3O B2397840 N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 899990-51-3

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No. B2397840
CAS RN: 899990-51-3
M. Wt: 305.381
InChI Key: VGJQVBFYLBAJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are often used as building blocks in drug discovery .


Synthesis Analysis

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a chemical reaction that produces the indole ring system from phenylhydrazine and an aldehyde or ketone .


Molecular Structure Analysis

The molecular structure of indole derivatives typically consists of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .

Advantages and Limitations for Lab Experiments

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide has several advantages for use in lab experiments. This compound is a synthetic compound, which means that it can be produced in large quantities and with high purity. This compound has also been shown to have a high level of specificity for monoamine oxidase A, which can be advantageous for studying the effects of this enzyme on neurotransmitter levels.
However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have a relatively short half-life, which can make it difficult to study its effects over extended periods of time. This compound has also been shown to have a relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For the study of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide include the development of this compound-based drugs and further studies to understand its mechanism of action.

Synthesis Methods

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide has been synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. Another method involves the reaction of 3-aminoindole with 3,4-dihydroquinolin-2(1H)-one in the presence of a coupling agent. The yield and purity of this compound can be improved by using a combination of these methods.

Scientific Research Applications

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have an inhibitory effect on the activity of monoamine oxidase A, an enzyme that catalyzes the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have implications for the treatment of depression and other mood disorders.
This compound has also been studied for its potential anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This inhibition is thought to be due to the ability of this compound to induce cell cycle arrest and apoptosis in cancer cells.

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on the specific compound. Some indole derivatives are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be toxic or carcinogenic .

properties

IUPAC Name

N-(1-methylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-21-13-16(15-9-3-5-11-18(15)21)20-19(23)22-12-6-8-14-7-2-4-10-17(14)22/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJQVBFYLBAJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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